(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
This compound is a derivative of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one . It has been studied for its potential as a BRD4 inhibitor with anti-breast cancer activity .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in the context of developing potent BRD4 inhibitors . A total of 94 derivatives were designed and synthesized for evaluation .Molecular Structure Analysis
The molecular structure of this compound is complex, with an isoxazole ring and a pyrrolidine ring connected by a methanone group . The isoxazole ring is substituted with two methyl groups .Scientific Research Applications
Synthesis and Structural Revision
- Reaction Revision : The reaction of dialkyl 2-butynoate with aniline and formaldehyde led to a revision in the structure of the product previously assigned, providing insights into the synthesis process of related compounds (Srikrishna, Sridharan, & Prasad, 2010).
Crystallographic and Molecular Structure
- Crystal Structure Analysis : Detailed crystallographic studies of related compounds have been conducted to understand their molecular geometry and interactions, which are crucial for designing substances with specific properties (Butcher, Bakare, & John, 2006).
Synthesis of Related Compounds
Multistep Synthesis : Innovative approaches in synthesizing complex molecules related to this compound have been explored, including multistep reactions that achieve high regiocontrol and yield, potentially leading to new pharmaceuticals and materials (Bagley et al., 2005).
Catalytic Oxidative Cyclization : Studies on catalytic oxidative cyclization-alkoxycarbonylation have resulted in various heterocyclic derivatives, demonstrating the compound's relevance in synthesizing pharmacologically significant structures (Bacchi et al., 2005).
Antimicrobial Activity
- New Pyridine Derivatives : Synthesis and evaluation of new pyridine derivatives related to this compound have shown variable antimicrobial activity, underlining the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antidepressant Discovery
- 5-HT3 Receptor Antagonists : A novel series of compounds related to the chemical were designed as 5-HT3 receptor antagonists, displaying promising anti-depressant-like activity, suggesting potential applications in mental health treatment (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-9-14(10(2)23-18-9)15(20)19-5-4-11(8-19)22-13-7-16-6-12(17-13)21-3/h6-7,11H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVMJFBSSQNXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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